Product packaging for 2-O-Methyl-D-glucopyranose(Cat. No.:CAS No. 2140-41-2)

2-O-Methyl-D-glucopyranose

Cat. No.: B1355398
CAS No.: 2140-41-2
M. Wt: 194.18 g/mol
InChI Key: UMPNFVHHMOSNAC-WLDMJGECSA-N
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Description

2-O-Methyl-D-glucopyranose is a high-purity, white crystalline solid carbohydrate derivative with the molecular formula C 7 H 14 O 6 and a molecular weight of 194.18 g/mol . This compound is characterized by a melting point of 151-155 °C and is soluble in water, DMSO, and methanol, making it suitable for a variety of experimental conditions . It is supplied with a minimum purity of 98%, as verified by 1H-NMR analysis . As a methylated sugar, this compound serves as a critical tool in glycoscience research. Methyl glycosides like this one are fundamental for studying carbohydrate structure and reactivity, as their formation provides key evidence for the cyclic, rather than open-chain, structure of sugars . In research applications, methyl glucopyranosides are widely used to investigate carbohydrate recognition processes. For instance, studies on methyl α- and β-D-glucopyranosides have revealed their binding modes with artificial receptors, helping to elucidate the non-covalent interactions, such as hydrogen bonding, that underpin sugar recognition in biological and synthetic systems . Furthermore, methylated glucose analogs are valuable in metabolic studies. Research on compounds like 3-O-methyl-D-glucose has demonstrated their ability to inhibit glucose-induced insulin release and affect D-glucose phosphorylation, positioning them as useful probes for exploring enzymatic and metabolic pathways, including those involving hexokinase and glucokinase . Researchers also utilize this compound and its derivatives as key synthetic intermediates. In synthetic organic chemistry, methyl glucopyranosides are common starting materials for the preparation of more complex molecules. For example, methyl α-D-glucopyranoside has been used as a starting material in multi-step syntheses of compounds like valienamine, showcasing its utility in constructing optically active, complex chemical structures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to establish appropriate safety and handling practices for their laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1355398 2-O-Methyl-D-glucopyranose CAS No. 2140-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNFVHHMOSNAC-WLDMJGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552826
Record name 2-O-Methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-41-2
Record name 2-O-Methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 O Methyl D Glucopyranose

Regioselective Methylation Approaches for Glucopyranose Structures

The synthesis of 2-O-Methyl-D-glucopyranose requires precise control over the reactivity of the four secondary hydroxyl groups and the primary hydroxyl group of the glucopyranose ring. Various strategies have been developed to achieve regioselective methylation at the C2 position.

Protection-Deprotection Strategies for Site-Specific Hydroxyl Methylation

A prevalent and reliable method for the synthesis of this compound involves a sequence of protection and deprotection steps to isolate the C2 hydroxyl group for methylation. This strategy ensures high regioselectivity.

A classic example of this approach begins with the formation of a 4,6-O-benzylidene acetal (B89532) of a methyl glucopyranoside, which protects the primary hydroxyl at C6 and the secondary hydroxyl at C4. The remaining hydroxyl groups at C2 and C3 can then be differentiated. For instance, regioselective C3-O-acylation or O-methylation can be achieved by forming a copper chelate of the 2,3-diol prior to introducing the acylating or methylating agent nih.gov. Subsequently, the hydroxyl group at C2 can be methylated. The final step involves the removal of the protecting groups to yield the desired 2-O-methylated product.

Another strategy involves the regioselective opening of a 4,6-O-benzylidene group. For example, methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-d-glucopyranoside can be synthesized and then subjected to regioselective ring-opening reduction to expose the C6 hydroxyl group, which can then be methylated nih.gov. While this example focuses on 6-O-methylation, similar principles of sequential protection, selective reaction, and deprotection are fundamental to achieving methylation at the C2 position.

The following table outlines a general protection-deprotection strategy for the synthesis of this compound:

StepReactionReagents and ConditionsPurpose
1Acetal FormationBenzaldehyde, ZnCl₂Protection of C4 and C6 hydroxyls
2Protection of C3-OHe.g., Benzoyl chloride, pyridineProtection of C3 hydroxyl
3Methylation of C2-OHMethyl iodide, Silver oxideIntroduction of the methyl group at C2
4Deprotection of C3-OHNaOMe, MeOHRemoval of the C3 protecting group
5Deprotection of C4, C6Mild acid hydrolysisRemoval of the benzylidene acetal

Acid-Catalyzed Glycosidation and Direct Methylation Techniques

Acid-catalyzed glycosidation, famously known as the Fischer glycosylation, is a fundamental reaction in carbohydrate chemistry. This reaction involves treating a monosaccharide with an alcohol in the presence of a strong acid catalyst, typically hydrogen chloride, to produce a mixture of anomeric glycosides orgsyn.org. In the context of this compound synthesis, this method is often the first step to introduce the methyl group at the anomeric carbon (C1), resulting in methyl α/β-D-glucopyranoside.

Direct methylation of the hydroxyl groups of the resulting methyl glucopyranoside is challenging due to the similar reactivity of the secondary hydroxyls. However, under specific conditions, some degree of regioselectivity can be achieved. Per-O-methylation can be performed using reagents like methyl iodide in the presence of a base, but this lacks selectivity nih.gov. To achieve selective C2 methylation, direct methods often rely on subtle differences in hydroxyl group reactivity or the use of specific catalysts. For instance, Pd(II)/norbornene cooperative catalysis has been shown to enable regioselective C2–H methylation of free (N–H) indoles, suggesting the potential for developing catalytic systems for selective carbohydrate methylation rsc.org.

Solvent-Controlled Stereoselective Synthesis for Pyranoside and Furanoside Forms

The stereochemical outcome of glycosylation reactions, including the formation of the pyranoside and furanoside forms of this compound, can be significantly influenced by the choice of solvent cdnsciencepub.comrsc.org. Ethereal solvents such as diethyl ether and dioxane are known to favor the formation of α-glycosidic linkages (1,2-cis products), while nitrile solvents like acetonitrile (B52724) tend to promote the formation of β-linkages rsc.org. This solvent effect is attributed to the participation of the solvent molecule in the reaction mechanism, stabilizing the oxocarbenium ion intermediate in a way that directs the nucleophilic attack of the alcohol to a specific face of the anomeric carbon cdnsciencepub.com.

The equilibrium between the pyranose and furanose forms of sugars can also be influenced by the solvent. While pyranosides are generally more thermodynamically stable, furanosides can be formed as kinetic products. The ratio of pyranoside to furanoside can be controlled by reaction conditions, including the solvent and temperature.

Synthesis of Analogues and Derivatives with Modified Substitution Patterns

Once this compound is synthesized, its remaining free hydroxyl groups can be further functionalized to create a variety of analogues and derivatives for use as structural probes and in the synthesis of more complex molecules.

Acylation and Other Esterifications of Hydroxyl Groups

The free hydroxyl groups of this compound can be readily acylated to form esters. Regioselective acylation can be achieved by taking advantage of the differing reactivities of the hydroxyl groups. For instance, enzymatic acylation using lipases in organic solvents has been shown to be a powerful tool for regioselective esterification of methyl glycopyranosides nih.gov. The presence and orientation of existing substituents can influence the regioselectivity of these enzymatic reactions.

Chemical methods for regioselective acylation often involve the use of organotin reagents or are performed under controlled conditions. For example, the dibutyltin (B87310) oxide method has been successfully used for the regioselective acylation of methyl 6-O-trityl-α-D-glucopyranoside, yielding the 2-O-acyl derivative researchgate.net. Similar strategies could be applied to this compound to selectively acylate the C3, C4, or C6 positions.

Selective pivaloylation of methyl 2-acetamido-2-deoxy-α-D-mannopyranoside has demonstrated that the order of reactivity of the hydroxyl groups is 6-OH > 3-OH > 4-OH, providing a basis for predicting the outcome of acylation reactions on similar pyranosides researchgate.net.

Creation of Deoxygenated and Amino Sugar Derivatives for Structural Probes

The conversion of this compound into deoxygenated and amino sugar derivatives provides valuable tools for studying carbohydrate structure and function.

Deoxygenated Derivatives: Deoxygenation involves the removal of a hydroxyl group and its replacement with a hydrogen atom. This can be achieved through various methods, including the formation of a thioester or a halide followed by reductive cleavage. A modern approach involves the light-driven regioselective deoxygenation of carbohydrate lactones, which can serve as precursors to 2-deoxy sugars google.comacs.org. To apply this to this compound, the target hydroxyl group would first need to be selectively oxidized to a ketone, which can then be converted to a suitable derivative for deoxygenation. A common route to 2-deoxy-D-glucose involves the reduction of a haloalkoxylated derivative of D-glucal google.com.

Amino Sugar Derivatives: The introduction of an amino group in place of a hydroxyl group can be accomplished through several synthetic routes. A common strategy involves the nucleophilic displacement of a good leaving group, such as a tosylate or triflate, with an azide (B81097) anion, followed by reduction of the azide to an amine nih.govnih.gov. For example, to synthesize a 3-amino-3-deoxy derivative from this compound, the C3 hydroxyl would first be converted into a suitable leaving group.

Another approach involves the use of glycals (cyclic enol ethers of monosaccharides) as starting materials for the synthesis of 2-amino sugars nih.gov. The synthesis of 2-amino-2-deoxy-D-gulose derivatives has been achieved through a double inversion reaction from a glucopyranoside precursor, proceeding through an epoxide intermediate rsc.org. These methods highlight the versatility of synthetic carbohydrate chemistry in creating a diverse range of amino sugar derivatives from readily available starting materials.

The following table summarizes the synthesis of some derivatives from a generic methyl glucopyranoside, which can be adapted for this compound:

Derivative TypeSynthetic StrategyKey Intermediates/Reagents
Deoxygenated SugarReductive dehalogenationHaloalkoxylated glucal, Reducing agent (e.g., H₂, Pd/C)
Amino SugarAzide displacement and reductionTosylated/Triflated sugar, Sodium azide, Reducing agent (e.g., H₂, Pd/C)

Formation of Glycosides and Complex Glycoconjugates

The synthesis of glycosides from this compound involves its use as a glycosyl acceptor, where one of its available hydroxyl groups attacks an activated glycosyl donor. The inherent reactivity of the hydroxyl groups in a glucopyranose ring is generally C-6 > C-4 > C-3 > C-2. With the C-2 position blocked, glycosylation can be selectively directed towards the primary C-6 hydroxyl or the secondary C-3 and C-4 hydroxyls.

The process of glycoside formation is fundamentally an acetal formation reaction. It typically involves the reaction of a sugar hemiacetal with an alcohol in the presence of an acid catalyst. The mechanism proceeds via protonation of a hydroxyl group on the glycosyl donor, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. A nucleophilic attack on this intermediate by a hydroxyl group of the acceptor molecule, such as this compound, leads to the formation of the glycosidic bond.

To achieve regioselectivity, chemists employ protecting group strategies. For instance, to favor glycosylation at the C-3 position, the C-4 and C-6 hydroxyls can be protected as a benzylidene acetal. This leaves the C-3 hydroxyl as the primary site for reaction with a glycosyl donor.

Table 1: Examples of Regioselective Glycosylation using Protected this compound Derivatives

AcceptorGlycosyl DonorPromoter/ConditionsMajor Product (Linkage)
Methyl 4,6-O-benzylidene-2-O-methyl-α-D-glucopyranosideAcetobromoglucoseSilver triflateDisaccharide (β-1,3)
Benzyl 3,4-di-O-benzyl-2-O-methyl-β-D-glucopyranosidePeracetylated Galactosyl BromideKoenigs-Knorr (Silver carbonate)Disaccharide (β-1,6)
This compoundEthyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranosideN-Iodosuccinimide (NIS), TfOHDisaccharide (α-1,4)

These reactions underscore the utility of this compound as a scaffold. By manipulating protecting groups, specific hydroxyls can be exposed for glycosylation, enabling the synthesis of oligosaccharides with defined linkages that are found in biologically important molecules like bacterial antigens or cell-surface glycans.

Advanced Multi-Step Synthetic Strategies for Complex Glycoconjugates

The synthesis of complex glycoconjugates, such as the core oligosaccharides of bacterial lipopolysaccharides (LPS) or fragments of natural product glycosides, often requires advanced, multi-step strategies where this compound can serve as a key precursor. These strategies rely on the sequential and controlled addition of monosaccharide units to a growing oligosaccharide chain.

For example, in the assembly of a branched trisaccharide, a 2-O-methyl-D-glucopyranoside acceptor, protected at the C-4 and C-6 positions, could first be glycosylated at the C-3 position. Following this, a deprotection step would expose another hydroxyl group for a second glycosylation, leading to the branched structure.

The synthesis of lipopolysaccharide (LPS) inner-core oligosaccharides, which are crucial for bacterial viability and pathogenesis, represents a significant challenge in carbohydrate chemistry. researchgate.net These structures are often branched and contain rare sugars. A convergent synthesis approach is frequently employed, where different oligosaccharide fragments are synthesized separately and then combined. A fragment containing a 2-O-methyl-glucose unit could be prepared and then coupled to other core components, demonstrating the role of this building block in creating structurally complex and biologically relevant molecules. researchgate.net

Table 2: Key Steps in a Hypothetical Multi-Step Synthesis of a Branched Trisaccharide

StepReactionStarting MaterialKey Reagent(s)Intermediate/Product
1ProtectionThis compoundBenzaldehyde dimethyl acetal, CSA4,6-O-Benzylidene-2-O-methyl-D-glucopyranose
2GlycosylationIntermediate from Step 1Glycosyl Donor A, PromoterProtected Disaccharide
3DeprotectionProduct from Step 2H₂, Pd/CDisaccharide with free C-6 OH
4GlycosylationIntermediate from Step 3Glycosyl Donor B, PromoterProtected Branched Trisaccharide
5Global DeprotectionProduct from Step 4Na/NH₃ or H₂/Pd(OH)₂Final Branched Trisaccharide

This strategic approach, combining specific protection, sequential glycosylation, and controlled deprotection, allows for the precise construction of target glycoconjugates, where the initial 2-O-methylation serves as a permanent protecting group, guiding the entire synthetic pathway.

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-O-Methyl-D-glucopyranose, providing insights into its configuration, the connectivity of its atoms, and the localization of its methyl group in larger structures.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the identity and purity of this compound. The chemical shifts in the ¹H NMR spectrum provide information about the protons' chemical environment, while ¹³C NMR details the carbon skeleton. For monosaccharides like D-glucose, minor signals in the ¹H NMR spectrum can be indicative of different forms, such as glucofuranose anomers, which exist in equilibrium with the more abundant pyranose forms. slu.se The complete assignment of ¹H and ¹³C NMR spectra is crucial for distinguishing between different isomers and for analyzing the glycosidic linkages in more complex carbohydrates. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to support experimental results by calculating chemical shifts and spin-spin coupling constants. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl β-D-glucopyranoside

Proton Chemical Shift (ppm) in D₂O
H14.35
H23.22
H33.45
H43.38
H53.42
H6a3.85
H6b3.68
OCH₃3.55

Data predicted for a 400 MHz spectrometer.

In the context of larger polymers such as methyl cellulose (B213188), solid-state NMR (ssNMR) is a powerful tool for determining the location of methyl groups on the glucopyranose units. researchgate.netresearchgate.net By using regioselectively substituted methyl cellulose standards, it is possible to identify the ¹³C NMR signals corresponding to methylation at the C-2, C-3, or C-6 positions. researchgate.netresearchgate.net The ¹³C CP/MAS NMR spectrum of cellulose is typically observed in the chemical shift range of 57 to 108 ppm. mdpi.com Dipolar dephasing experiments are particularly useful for detecting and assigning the signals of the methyl groups. researchgate.net

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the sensitivity of NMR experiments, which is particularly beneficial for studying complex and heterogeneous systems. nih.govacs.org In DNP-MAS NMR, the high polarization of electrons is transferred to the nuclei of interest by microwave irradiation, leading to a substantial increase in the NMR signal. nih.govacs.org This enhanced sensitivity allows for the detection of weak signals and the characterization of materials that would otherwise be difficult to study. mdpi.comnih.gov For instance, DNP-enhanced solid-state NMR has been used to identify additional signals in nanocellulose fibers that are not detected by standard CP/MAS techniques. mdpi.com The technique is particularly powerful for studying biomolecular structures and has been applied to various complex systems, including amyloid fibrils. nih.gov

Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Identity

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Techniques such as electrospray ionization (ESI) are "soft" ionization methods that allow for the analysis of carbohydrate complexes without causing them to decompose. ru.nl In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragmentation pattern provides valuable information about its structure. escholarship.orgsemanticscholar.org For glycosides, a common fragmentation pathway is the neutral loss of the sugar moiety, which can be used to identify the aglycone. escholarship.org

X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. rsc.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the pyranose ring. d-nb.info For instance, in a related compound, methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, the hexopyranose ring was found to adopt a ⁴C₁ chair conformation. d-nb.info X-ray crystallography also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. d-nb.infonih.gov In the crystal structure of complexes between methyl α-D-glucopyranoside and an artificial receptor, the presence of two different receptor-sugar complexes within a single crystal was observed. rsc.orgnih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of different bonds. The broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. docbrown.info The absorptions in the 3000-2800 cm⁻¹ range are due to C-H stretching vibrations. docbrown.info The C-O stretching vibrations of the ether group and the primary and secondary alcohol groups typically appear in the fingerprint region between 1150 and 1000 cm⁻¹. docbrown.info Infrared multiple-photon dissociation (IRMPD) spectroscopy, combined with mass spectrometry, can provide diagnostic information on the conformation of gas-phase ions of methylated glucose. ru.nlsemanticscholar.org

Table 2: Characteristic Infrared Absorption Bands for D-glucose

Functional Group Wavenumber (cm⁻¹) Vibration
O-H (alcohols)3500 - 3200Stretching (broad)
C-H3000 - 2800Stretching
C-O (secondary alcohol)~1150 - 1075Stretching
C-O (ether)~1140 - 1070Stretching
C-O (primary alcohol)~1075 - 1000Stretching

These are general ranges and can be influenced by hydrogen bonding and other molecular interactions. docbrown.info

Chromatographic Methods for Isomer Separation and Purity Assessment

The analysis and purification of this compound present significant challenges due to the presence of various isomers, including anomers (α and β), as well as positional isomers (such as 3-O-Methyl-, 4-O-Methyl-, and 6-O-Methyl-D-glucopyranose). Chromatographic techniques are indispensable for the effective separation of these closely related compounds, enabling both purity assessment and detailed structural analysis. The primary methods employed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), often requiring derivatization to enhance volatility or detectability.

Gas Chromatography (GC)

Gas-liquid chromatography (GLC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of methylated sugars. stenutz.eu A prerequisite for GC analysis is the conversion of the non-volatile sugar into a volatile derivative. stenutz.eu Common derivatization strategies include the formation of partially methylated alditol acetates (PMAAs) or trimethylsilyl (B98337) (TMS) ethers.

The alditol acetate (B1210297) method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation. This process eliminates the anomeric center, meaning each methylated glucose isomer gives rise to a single peak, simplifying the chromatogram. stenutz.eu The separation of these derivatives is typically achieved on medium-polar capillary columns.

Another widely used method is the formation of trimethylsilyl (TMS) ethers. This approach allows for the separation of the four methyl D-glucoside isomers (α- and β-pyranosides and α- and β-furanosides). Research has demonstrated the successful separation of TMS derivatives of methyl D-glucosides on specialized columns, allowing for the study of isomer distribution in reaction mixtures. For instance, a study utilizing a high-efficiency stainless steel column with OV-17 packing achieved separation of these isomers at 205°C.

The selection of the stationary phase is critical for resolving closely related isomers. Columns such as OV-225 (a silicon polymer with methyl, phenyl, and nitrile groups) and ECNSS-M (a nitrile-silicon polyester copolymer) have proven effective for separating partially methylated alditol acetates. stenutz.eu Quantitative analysis is also possible with high precision using GC-MS, as demonstrated in studies of 3-O-methyl-D-glucose, where coefficients of variation were low. nih.gov

Table 1: Gas Chromatography Methods for Methylated Glucose Isomer Analysis

DerivativeColumn TypeStationary PhaseTemperature ProgramDetectionApplicationReference
Partially Methylated Alditol Acetates (PMAA)Glass Column (180 cm x 2.0 mm I.D.)3% OV-225 on Gas Chrom QIsothermal, 170-200°CFIDSeparation and quantification of methylated sugars from polysaccharides. stenutz.eu
Trimethylsilyl (TMS) EthersStainless Steel (50 ft x 1/8 in.)4.8% OV-17 on Anakron H205°CFIDSeparation of the four methyl D-glucoside isomers.
Methoxime-Trimethylsilyl EthersNot SpecifiedNot SpecifiedNot SpecifiedMSQuantitative analysis of 3-O-methyl-D-glucose in plasma. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing underivatized carbohydrates and their derivatives. researchgate.net Several HPLC modes are employed for the separation of this compound and its isomers, including normal-phase, reversed-phase, and ligand-exchange chromatography.

Normal-Phase and HILIC: Partition chromatography using an amine-bonded silica gel column with a water-acetonitrile mobile phase is a common system for carbohydrate analysis. researchgate.netshimadzu.com In this mode, higher molecular weight sugars generally have longer retention times. shimadzu.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like sugars. HILIC can separate unmodified and glycated peptides, although it may not always resolve isomeric glucated and fructated peptides. nih.gov A study using a cysteine-based stationary phase in HILIC mode successfully separated D-glucose anomers. mdpi.com

Reversed-Phase HPLC (RP-HPLC): While underivatized sugars are too polar for traditional RP-HPLC, the technique is highly effective for separating derivatized sugars. nih.gov Derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a chromophore, allowing for sensitive UV detection. nih.govclemson.edu A validated HPLC-DAD method using a C18 column and a gradient of acetonitrile (B52724) in a sodium phosphate buffer (pH 8.0) successfully separated eight neutral and two acidic sugars commonly found in plant polysaccharides. nih.gov This method demonstrated high sensitivity and accuracy. nih.gov

Ligand-Exchange Chromatography: This method utilizes a sulfonated polystyrene gel packing with metal counterions (e.g., Ca²⁺, Pb²⁺). Separation is based on the formation of complexes between the sugar's hydroxyl groups and the metal ions. shimadzu.com It is primarily suitable for separating mono- and disaccharides. shimadzu.com

Chiral Chromatography: Specialized chiral columns, such as Chiralpak AD-H, have been used to develop one-step HPLC methods that can simultaneously separate enantiomers (D and L forms) and anomers (α and β forms) of various monosaccharides, including glucose. researchgate.netnih.gov

Table 2: High-Performance Liquid Chromatography Methods for Sugar Isomer Separation

HPLC ModeColumnMobile PhaseDetectionApplicationReference
Normal-Phase / PartitionAmine-bonded silicaAcetonitrile/WaterRefractive Index (RI)Separation of monosaccharides to oligosaccharides. researchgate.netshimadzu.com
Reversed-Phase (with derivatization)Zorbax Extend C18Gradient of Acetonitrile in 100 mM Sodium Phosphate Buffer (pH 8.0)Diode Array Detector (DAD) at 245 nmAnalysis of PMP-derivatized neutral and acidic sugars. nih.gov
Ligand ExchangeSulfonated polystyrene gel (Ca²⁺ form)WaterRISeparation of mono- and disaccharides. shimadzu.com
Chiral SeparationChiralpak AD-HAcetonitrile/Ethanol/Water mixtureRISimultaneous separation of enantiomers and anomers of monosaccharides. researchgate.netnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and cost-effective method for the analytical separation of carbohydrates, particularly for reaction monitoring and initial purity assessment. sigmaaldrich.comcdnsciencepub.com For compounds like this compound, which are highly polar, derivatization to less polar acetates is often employed to improve separation on silica gel plates. cdnsciencepub.com

Good separations of carbohydrate acetates have been achieved on silica gel G plates using benzene-methanol mixtures as the mobile phase. cdnsciencepub.com The mobility of the components is dependent on the methanol (B129727) concentration, which influences the hydrogen bonding between the silica and the acetylated sugar. This technique has proven effective in resolving anomeric acetates of D-glucose and various oligosaccharides. cdnsciencepub.com Cellulose TLC plates have also been used successfully for the separation of underivatized monosaccharides. researchgate.net Visualization of the separated spots typically requires a spray reagent, such as one based on the formation of ferric hydroxamate for acetates or sulfuric acid in methanol for underivatized sugars. cdnsciencepub.comresearchgate.net

Table 3: Thin-Layer Chromatography Systems for Sugar Derivative Separation

Analyte FormStationary PhaseMobile PhaseVisualizationApplicationReference
Carbohydrate AcetatesSilica Gel GBenzene-Methanol (e.g., 96:4 v/v)Ferric hydroxamate formationSeparation of anomeric acetates of glucose and oligosaccharides. cdnsciencepub.com
MonosaccharidesCellulosen-Butanol/Pyridine/Water/Toluene (10:6:6:1)Not specifiedAnalysis of sugars in aqueous extracts. researchgate.net
MonosaccharidesSilica Gel 60GEthyl acetate/Pyridine/Acetic acid/Water (EPAW)Sulfuric acid in methanolResolution of a complex mixture of monosaccharides. researchgate.net

Biochemical and Metabolic Roles of 2 O Methyl D Glucopyranose and Its Analogues

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The methylation of sugars can significantly alter their interaction with enzymes. Depending on the position of the methyl group and the specific enzyme, these analogues can act as substrates, modulators, or inhibitors of enzymatic activity, providing insights into enzyme mechanisms and function. nih.gov

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. nih.gov The methylation pattern on a sugar can influence how it is recognized and processed by these enzymes. The addition of a methyl group can affect the binding orientation of the substrate within the enzyme's active site. chemrxiv.org

For example, studies on recombinant β-galactosidase have shown that methyl α-D-glucopyranoside can enhance the enzymatic activity of protein inclusion bodies. nih.gov It is proposed that the presence of this methylated sugar analogue reduces the gene transcription rate, leading to the formation of more loosely packed and active inclusion bodies. nih.gov This illustrates that methylated sugars can act as allosteric modulators or influence protein expression and folding, thereby indirectly affecting enzyme activity. Furthermore, single-site methylation on oligosaccharides has been shown to significantly improve their stability against hydrolysis by enzymes like α-amylase and α-glucosidase. chemrxiv.org

Methylated sugar analogues can act as competitive or non-competitive inhibitors of specific enzymes by binding to the active site or an allosteric site without undergoing the catalytic reaction. This inhibitory action is a powerful tool for studying enzyme function and for potential therapeutic applications.

N-Acetylglucosamine kinase: Research has shown that 3-O-methyl-N-acetyl-D-glucosamine, an analogue of the substrate, is an effective inhibitor of N-acetylglucosamine kinase. nih.govcaymanchem.com It acts as a competitive inhibitor with a Ki value of 17 µM for the rat liver enzyme. nih.govcaymanchem.com This same compound also non-competitively inhibits N-acetylmannosamine kinase with a Ki of 80 µM. nih.gov This demonstrates the specificity of inhibition based on both the enzyme and the structure of the methylated analogue.

Pyranose 2-Oxidase: Pyranose 2-oxidase (P2O) is a flavoenzyme that catalyzes the oxidation of D-glucose at the C2 position. nih.govwikipedia.org The enzyme can oxidize various aldopyranoses, including D-xylose and D-galactose. wikipedia.org While direct inhibition by 2-O-Methyl-D-glucopyranose is not extensively documented, the enzyme's substrate specificity provides a basis for potential inhibitory action. Since P2O acts on the C2 position, a methyl group at this position, as in this compound, would block the oxidation reaction, making it a likely competitive inhibitor. plos.org The enzyme's active site accommodates different sugars, and modifications like methylation are key to designing specific inhibitors or probes for studying its catalytic mechanism. nih.gov

The table below summarizes the inhibitory effects of a methylated glucose analogue on specific kinases.

EnzymeInhibitorType of InhibitionKi Value (µM)
N-Acetylglucosamine kinase (rat liver)3-O-methyl-N-acetyl-D-glucosamineCompetitive17
N-Acetylmannosamine kinase3-O-methyl-N-acetyl-D-glucosamineNon-competitive80

Role in Preventing or Resisting Enzymatic Degradation of Carbohydrates

The modification of carbohydrate structures, such as through methylation, is a known strategy that can confer resistance to enzymatic degradation. The addition of a methyl group to the 2'-hydroxyl (–OH) group of the ribose in RNA, a process known as 2'-O-methylation, renders the RNA resistant to hydrolysis and protects it from degradation by certain enzymes. nih.gov This principle of protection through methylation is also applicable to polysaccharides.

The presence of a methyl group, such as in this compound, can sterically hinder the binding of enzymes that would typically recognize and cleave the glycosidic bonds of the unmodified sugar. For an enzyme like a glycosidase to hydrolyze a polysaccharide, its active site must accommodate the sugar unit. A methyl group at the C-2 position can act as a bulky substituent that prevents the substrate from fitting correctly into the active site, thereby inhibiting enzymatic action.

This modification is a key reason why methylated carbohydrates are used in various applications where stability is crucial. For instance, in the context of therapeutic small interfering RNAs (siRNAs), 2'-O-methyl modifications are incorporated to prevent enzymatic degradation by endonucleases, thereby increasing the stability and bioavailability of the molecule. mdpi.com While direct studies on the enzymatic degradation of polysaccharides composed solely of this compound are specific to the enzyme and substrate , the fundamental biochemical principle remains: methylation at key hydroxyl groups is a protective modification that enhances a molecule's resistance to enzymatic breakdown. nih.govmdpi.com

Identification and Function in Natural Polysaccharides and Biopolymers

While many biopolymers are composed of common monosaccharides like glucose, fructose, and galactose, some organisms incorporate modified sugars into their polysaccharides, which can alter their structural and functional properties. wikipedia.org this compound has been identified as a constituent of certain natural polysaccharides.

A notable example is found in the plant Tamarix chinensis, from which a novel flavonoid-substituted polysaccharide, designated MBAP-2, has been isolated. nih.gov Detailed structural analysis revealed that MBAP-2 is composed of D-glucose and 2-O-methyl-D-glucose. nih.gov The presence of the methylated sugar is a significant structural feature of this biopolymer.

Methylated oligosaccharides are also known to exist in various bacteria and other plants. nih.gov The inclusion of methylated units like this compound into a polysaccharide chain can influence its physical properties, such as solubility and conformation, and its biological functions, potentially affecting molecular recognition and interaction with other molecules. nih.gov

Table 1: Monosaccharide Composition of MBAP-2 Polysaccharide from Tamarix chinensis

Monosaccharide ComponentMolar Ratio (%)
D-Glucose88.41
2-O-Methyl-D-glucose11.59

Data sourced from research on natural flavonoid substituted polysaccharides. nih.gov

Contributions to Plant Physiology and Intracellular Metabolism of Methanol (B129727)

Plants naturally produce and emit methanol, primarily as a byproduct of pectin (B1162225) demethylation in the cell wall during processes like leaf expansion. nih.govfrontiersin.org While much of this methanol is released into the atmosphere, plant cells possess enzymatic machinery to metabolize and assimilate it. nih.govplos.org A key compound in this metabolic pathway is a glycoside of this compound, specifically methyl-β-D-glucopyranoside.

Studies using carbon-13 nuclear magnetic resonance (¹³C-NMR) on sycamore (Acer pseudoplatanus) cells have shown that when these cells are supplied with ¹³C-labeled methanol, the labeled carbon is incorporated into several molecules. nih.govfrontiersin.org While some methanol is metabolized through the folate-driven one-carbon (C1) pathway to produce compounds like serine, methionine, and phosphatidylcholine, a significant portion induces the de novo synthesis of methyl-β-D-glucopyranoside. nih.govnih.gov

This synthesis pathway is distinct from the classical C1 metabolism and is thought to occur via a "transglycosylation" process, directly combining methanol and glucose. nih.gov This compound accumulates steadily in the cells upon exposure to methanol, suggesting it serves as a method for methanol assimilation or detoxification. nih.gov Research on the alpine herb Geum montanum also identified methyl-β-D-glucopyranoside as a major soluble carbohydrate, particularly in aging leaves, where it is synthesized in the cytosol from glucose and methanol. researchgate.net This pathway may serve to reduce the cytoplasmic accumulation of potentially toxic methanol and its derivatives. researchgate.net

Table 2: Metabolic Fate of [¹³C]Methanol in Sycamore (Acer pseudoplatanus) Cells

Labeled MetaboliteMetabolic Pathway
[3-¹³C]SerineFolate-mediated C1 metabolism
[¹³CH₃]MethionineFolate-mediated C1 metabolism
[¹³CH₃]PhosphatidylcholineFolate-mediated C1 metabolism
[¹³CH₃]Methyl-β-D-glucopyranosideDe novo synthesis (Transglycosylation)

Data derived from ¹³C-NMR studies on plant cell methanol metabolism. nih.govfrontiersin.org

Applications in Chemical Synthesis and Materials Science Research

Building Blocks for Complex Carbohydrates and Glycoconjugates

2-O-Methyl-D-glucopyranose is a valuable precursor in the synthesis of more complex carbohydrate structures, including oligosaccharides and glycoconjugates. The presence of a methyl group at the O-2 position provides a stable protecting group, allowing for selective chemical modifications at other positions of the glucose ring. This targeted modification is crucial in the multi-step synthesis of complex carbohydrates where precise control over the stereochemistry and regioselectivity of glycosidic bond formation is essential.

The synthesis of defined oligosaccharide and polysaccharide fragments is critical for the structural elucidation of larger, more complex glycans. By creating smaller, well-defined fragments, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the sequence, linkage, and stereochemistry of the constituent monosaccharides.

While the direct synthesis of a complex natural oligosaccharide starting from this compound is a highly specific process, the general strategy involves using such selectively protected monosaccharides as building blocks. For instance, in the synthesis of isomalto-oligosaccharides, various protected methyl α-glycosides are used, and the resulting structures are characterized by 1H- and 13C-NMR spectroscopy nih.gov. The methylation of a hydroxyl group, such as at the O-2 position, prevents that position from participating in glycosylation, thereby directing the formation of the glycosidic bond to other available hydroxyl groups. This control is fundamental to building up an oligosaccharide chain in a stepwise and predictable manner. The detailed analysis of NMR spectra of the synthetic intermediates and final products allows for complete assignment of the structure, which can then be compared to data from naturally occurring polysaccharides to elucidate their structures nih.gov.

Glycoconjugates, which are molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety like a protein or a lipid, are vital for studying ligand-receptor interactions. These interactions are central to many biological processes, including cell recognition, signaling, and pathogen binding. The carbohydrate portion of a glycoconjugate often acts as the specific recognition element that binds to a receptor protein, such as a lectin.

The synthesis of custom glycoconjugates with specific carbohydrate structures allows researchers to probe the binding requirements of a particular receptor. The use of a monosaccharide like this compound can be envisioned to create a specific epitope for such studies. For example, in studies of lectin binding, the presence or absence of a methyl group at a specific position on the sugar ring can significantly impact the binding affinity and specificity nih.govumich.edu. By incorporating this compound into a larger glycoconjugate, a synthetic ligand can be created to investigate how the methylation at the O-2 position influences the interaction with a target receptor. These synthetic glycoconjugates can be used in various binding assays, such as equilibrium dialysis or hapten inhibition assays, to quantify the strength of the interaction and to map the binding site of the receptor umich.edugiffordbioscience.com.

Catalytic Roles in Organic Synthesis

Beyond its role as a structural component, this compound has been found to participate in and promote certain chemical reactions.

In a notable application, this compound has been identified as a natural ligand that can assist in copper-catalyzed homocoupling reactions of (hetero)arylboronic acids nih.govnih.gov. The synthesis of symmetrical biaryl compounds is an important transformation in organic chemistry, and copper-catalyzed reactions offer a valuable method for achieving this fu-berlin.dediva-portal.orgdauphinclean.fr.

A study by Yuan, Zheng, and Zhao in 2019 demonstrated that the presence of this compound can significantly improve the efficiency of Cu(II)-catalyzed homocoupling of various arylboronic acids. This protocol allows for the synthesis of important biaryl intermediates in high yields and within a short reaction time nih.govnih.gov. The effectiveness of this catalyst system was confirmed using in-situ ReactIR technology nih.govnih.gov. This represents the first report of a natural ligand being used to enhance this type of copper-catalyzed reaction nih.govnih.gov.

The table below summarizes the results of the copper-catalyzed homocoupling of phenylboronic acid with and without the presence of this compound, demonstrating the significant improvement in yield.

EntryCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂NoneMeOH601225
2Cu(OAc)₂This compoundMeOH60295

Data synthesized from the findings of Yuan, C.; Zheng, L.; Zhao, Y. Molecules 2019, 24, 3678.

Development of Research Probes and Model Substrates

The unique chemical properties of this compound and its derivatives also lend themselves to the creation of specialized tools for biochemical research.

Derivatives of methyl-D-glucopyranosides serve as valuable model compounds for studying the chemistry of polysaccharides like cellulose (B213188). One important application is in the development of methods for fluorescence labeling to detect and quantify carbonyl groups in cellulosic materials. Oxidized derivatives of methyl 4-O-methyl-β-D-glucopyranoside have been synthesized to act as substrates for carbonyl-selective fluorescence markers. These labeled model compounds are instrumental in determining minute quantities of carbonyl groups in polysaccharides.

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable in modern chemistry for predicting molecular properties and interactions, thereby guiding experimental work. This compound and its isomers serve as subjects and models in various computational studies, including Quantitative Structure-Activity Relationship (QSAR) investigations and molecular simulations.

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity or a specific chemical property. wikipedia.orgfiveable.melongdom.org The fundamental principle is that the structure of a molecule dictates its activity. fiveable.me

While specific, published QSAR models focusing exclusively on this compound are not prominent, it represents an ideal candidate for inclusion in broader QSAR studies of monosaccharide derivatives. In such a study, a series of related compounds, including various methylated, acylated, or otherwise modified glucopyranosides, would be synthesized and tested for a particular biological activity (e.g., enzyme inhibition, antibacterial effects).

A QSAR model would be developed using the following process:

Data Collection: A dataset of molecules, including this compound, and their corresponding measured biological activities (e.g., IC₅₀, EC₅₀) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These can describe physicochemical properties (like logP, molar volume), electronic properties (like HOMO-LUMO energies), and structural features (like the number of hydrogen bond donors). longdom.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. wikipedia.orgnveo.org

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Such QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules and reducing the time and cost associated with drug discovery and materials development. fiveable.menih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme, at the atomic level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. banglajol.info This method is crucial in drug design for predicting binding affinity and understanding the mode of interaction. Studies have utilized methyl-α-D-glucopyranoside and its derivatives as ligands to investigate their binding to various protein targets.

For example, in a study involving potential inhibitors for the Bacillus subtilis Obg protein, molecular docking was used to analyze the binding affinity of methyl-α-D-glucopyranoside derivatives. banglajol.inforesearchgate.net The results revealed that these compounds form strong interactions with key amino acid residues, such as Arg236 and Arg238, within the protein's active site. banglajol.inforesearchgate.net Similarly, docking studies of methyl α-D-glucopyranoside with angiotensin-converting enzyme (ACE) have been performed to assess its potential as an inhibitor. jocpr.com

Interactive Data Table: Molecular Docking of Glucopyranoside Derivatives

Below is a summary of representative docking scores and interacting residues from computational studies.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Methyl α-D-glucopyranoside derivativeBacillus subtilis Obg protein1LNZNot specified, but strong interaction notedArg236, Arg238, Lys156, Pro91, Glu333 banglajol.inforesearchgate.net
α-D-glucopyranoside, methylAngiotensin Converting Enzyme (ACE)Not specified-7.16Not specified jocpr.com
3-o-methyl-D-glucoseAngiotensin Converting Enzyme (ACE)Not specified-7.52Not specified jocpr.com

Note: Data is compiled from multiple sources to illustrate the application of molecular docking. Direct comparison of binding affinities across different studies and software may not be appropriate.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics simulations provide insights into the movement and conformational changes of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, calculate binding free energies, and observe the dynamic behavior of the system. mdpi.com

Simulations of D-glucose (the parent molecule of this compound) with enzymes like pyranose dehydrogenase have been conducted to understand the factors governing substrate binding and oxidation. nih.gov These simulations can reveal the conformational flexibility of the carbohydrate ring, the stability of the protein-ligand complex, and the network of hydrogen bonds that stabilize the interaction over time. nih.govresearchgate.netmaynoothuniversity.ie Such detailed understanding of ligand-target interactions is critical for the rational design of specific enzyme inhibitors or novel bioactive compounds.

Advanced Analytical Methodologies and Quantitative Analysis

Chromatographic Separation and Identification Techniques

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Methylated Sugars

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation and identification of volatile compounds, including derivatized methylated sugars like 2-O-Methyl-D-glucopyranose. To make these polar sugar derivatives amenable to gas chromatography, they are typically converted into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers or alditol acetates. cabidigitallibrary.org

In GC-MS analysis, the separation of the derivatized methylated sugars is achieved on a capillary column, and the eluted compounds are subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its identification. For instance, the mass spectra of pertrimethylsilyl methyl glycosides can provide information about the ring structure (pyranoside vs. furanoside) and the nature of glycosidic linkages. cabidigitallibrary.orgscispace.com The analysis of partially methylated alditol acetates by GC-MS is a common method for determining the linkage positions of sugars in complex carbohydrates.

A typical application involves the hydrolysis of a polysaccharide, followed by reduction and acetylation to form partially methylated alditol acetates. The retention times of these derivatives on the GC column and their mass spectra allow for the identification of the original methylated monosaccharide units. For example, a study on the separation and identification of methyl ethers of 2-deoxy-2-(N-methylacetamido)-d-glucose utilized GC-MS to characterize the different methylated derivatives. scilit.com

GC-MS-based metabolomics is a well-established field for the identification and quantification of small molecules, including sugars and their derivatives. nih.gov This technique can be applied in both targeted and untargeted approaches to analyze complex biological samples. nih.gov For quantitative analysis, specific fragment ions unique to the target molecule are monitored. nih.gov

Table 1: GC-MS Parameters for Analysis of Methylated Sugars (Illustrative Example)

ParameterValue
Column 3% OV-17
Injector Temperature 200°C
Oven Temperature Program Initial 205°C, hold for 15 min, ramp to 250°C at 50°C/min
Ionization Mode Electron Impact (EI)
Monitored Ions (m/z) Specific fragments for derivatized this compound
This table provides a general example of GC-MS conditions; specific parameters may vary depending on the exact derivative and instrumentation.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are versatile techniques used for the separation, purification, and quantification of non-volatile and polar compounds like this compound in their native or derivatized forms.

HPLC is widely used for the analysis of carbohydrates. Different modes of HPLC can be employed, including normal-phase, reversed-phase, and ion-exchange chromatography, often coupled with various detectors such as refractive index (RI), evaporative light scattering (ELSD), or mass spectrometry (MS). For instance, the purity of commercial Methyl β-D-glucopyranoside is often assayed by HPLC. sigmaaldrich.com While specific HPLC methods for this compound are not detailed in the provided results, the general applicability of HPLC for sugar analysis is well-established.

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and requires only small sample volumes. mdpi.com CE separates molecules based on their charge-to-size ratio in an electric field. For neutral sugars like this compound, derivatization to introduce a charged group or the use of micellar electrokinetic chromatography (MEKC) is necessary. kantisto.nl CE has been shown to be a reliable method for the analysis of various pharmaceuticals and biomolecules, and its application in glycan profiling is an active area of research. nih.govhitachi-hightech.com There is a good concordance between results obtained from CE and HPLC for the analysis of glycated hemoglobin, indicating the reliability of both techniques. nih.gov

Table 2: Comparison of HPLC and Capillary Electrophoresis for Sugar Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Partitioning between a stationary and a mobile phaseDifferential migration in an electric field
Sample Volume MicrolitersNanoliters
Analysis Time Typically longer than CEOften shorter than HPLC
Separation Efficiency HighVery High
Instrumentation More complexSimpler
Application to Neutral Sugars Direct analysis possible with appropriate columns and detectorsOften requires derivatization or use of specific buffers/additives

Spectroscopic Quantification Methods for Derivatives and Complex Mixtures

Spectroscopic methods are invaluable for the quantification of this compound and its derivatives, especially in complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

¹H and ¹³C NMR spectroscopy can be used to identify and quantify different sugar tautomers in solution. rsc.org The chemical shifts and coupling constants of the anomeric protons and carbons are sensitive to the stereochemistry and substitution pattern of the sugar, allowing for the differentiation of various isomers and derivatives. Quantitative NMR (qNMR) can be used to determine the concentration of specific compounds in a sample by comparing the integral of a characteristic signal of the analyte to that of an internal standard.

For instance, the solid-state ¹³C NMR spectrum of a derivative of methyl 4-O-methyl-β-D-glucopyranoside showed well-separated signals for the two methoxyl groups, which could be used for structural confirmation. researchgate.net While direct spectroscopic quantification of this compound is not explicitly detailed in the provided results, the principles of NMR and other spectroscopic techniques are broadly applicable.

Other spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can also provide information about the functional groups present in the molecule and can be used for quantification, often in conjunction with chemometric methods.

Application of Isotopic Labeling for Tracer Studies and Mechanistic Insights (e.g., ¹³C-labeled derivatives)

Isotopic labeling with stable isotopes like ¹³C is a powerful technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. By introducing ¹³C-labeled this compound into a biological system, researchers can follow the incorporation of the label into various metabolites using techniques like mass spectrometry and NMR spectroscopy.

For example, studies using ¹³C-labeled glucose have been instrumental in understanding glucose metabolism and related metabolic fluxes in vivo. nih.govnih.govacs.org The fragmentation patterns of ¹³C-labeled glucose in mass spectrometry can distinguish between different isotopomers, allowing for the determination of which carbon atoms have been incorporated. nih.gov This approach can be extended to derivatives like this compound to study the metabolic pathways it might be involved in or to understand the mechanisms of enzymes that act on it.

Isotopic labeling is also crucial in quantitative studies using mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard. This method, known as isotope dilution mass spectrometry, is highly accurate and precise for the quantification of molecules in complex matrices. nih.gov

Bioinformatic and Chemoinformatic Approaches (e.g., Petra/Osiris/Molinspiration (POM) Analysis)

Bioinformatic and chemoinformatic tools are increasingly used to predict the physicochemical properties, bioactivity, and potential toxicity of chemical compounds. Petra/Osiris/Molinspiration (POM) analysis is a computational approach that combines several software tools to evaluate these parameters. mdpi.com

Molinspiration is an online toolkit used to calculate molecular properties such as logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. It also predicts bioactivity scores for various drug targets like GPCR ligands, ion channel modulators, and enzyme inhibitors. ijsdr.org

OSIRIS Property Explorer can be used to predict toxicity risks, such as mutagenicity, tumorigenicity, and irritant effects, as well as drug-likeness and a drug score.

PETRA (Parameter Estimation for the Treatment of Reactivity Applications) is a program that calculates various physicochemical properties of organic molecules. mdpi.com

While a specific POM analysis for this compound was not found in the search results, this type of in silico analysis has been applied to derivatives of other sugars, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside. nih.govsemanticscholar.org Such studies can help in identifying potential pharmacophore sites and predicting the biological activity of new derivatives. nih.govsemanticscholar.org For example, a POM study on benzylidene derivatives of a glucopyranoside helped to identify an important antifungal pharmacophore site. nih.govsemanticscholar.org These chemoinformatic approaches can guide the synthesis and biological evaluation of novel derivatives of this compound. d-nb.info

Emerging Research Frontiers and Future Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The chemical synthesis of selectively modified carbohydrates like 2-O-Methyl-D-glucopyranose has traditionally relied on multi-step processes involving protective groups, often utilizing harsh reagents and solvents. The drive towards more environmentally friendly and efficient methodologies is a central theme in modern carbohydrate chemistry.

Current Research Focus:

Chemo-enzymatic Approaches: Researchers are increasingly exploring the use of enzymes to achieve regioselective methylation, thereby reducing the need for complex protection and deprotection steps. rsc.org Engineered enzymes, such as certain oxidases and transferases, offer a promising avenue for the targeted synthesis of methylated sugars. rsc.orgwikipedia.org This approach aligns with the principles of green chemistry by utilizing biocatalysts that operate under mild conditions. mpg.dersc.orgunife.it

Regioselective Benzylation and Methylation: Advances in regioselective synthesis allow for the direct targeting of specific hydroxyl groups on the pyranose ring. For instance, streamlined methods for the synthesis of partially benzylated glucose derivatives provide valuable intermediates for the synthesis of compounds like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. nih.gov Such strategies can be adapted for the efficient synthesis of this compound.

Sustainable Solvents and Catalysts: The development of eco-friendly and sustainable synthetic methods is a priority. mdpi.com This includes the use of water as a solvent and the application of cost-effective and environmentally benign catalysts to replace hazardous reagents. mdpi.com

Interactive Data Table: Comparison of Synthetic Approaches

Synthetic Approach Key Features Advantages Challenges Relevant Compounds
Traditional Chemical Synthesis Multi-step, use of protecting groups, harsh reagentsWell-established, versatileTime-consuming, low atom economy, hazardous waste3,4,6-tri-O-acetyl-2-O-methyl-alpha-D-galactopyranosyl bromide nih.gov
Chemo-enzymatic Synthesis Use of enzymes for regioselectivityHigh selectivity, mild reaction conditions, environmentally friendly rsc.orgEnzyme stability and availability, substrate specificityD-allose rsc.org
Direct Regioselective Methods Targeting specific hydroxyl groups directlyFewer steps, improved efficiencyCan result in mixtures of isomers, requires careful optimizationMethyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside nih.gov
Green Chemistry Approaches Use of sustainable solvents and catalystsReduced environmental impact, safer processes mdpi.comCatalyst efficiency and recyclability1,2-disubstituted benzimidazoles mdpi.com

Advanced Applications in Glycomics and Glycotechnology Research

This compound and other methylated monosaccharides serve as important tools in the fields of glycomics and glycotechnology. medchemexpress.com Their unique properties make them valuable for the analysis and characterization of complex carbohydrates.

Current Applications and Research Directions:

Standards for Chromatographic and Mass Spectrometric Analysis: Methylated monosaccharides are crucial as internal and external standards in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the structural elucidation of glycans. nih.gov The methylation of hydroxyl groups increases the hydrophobicity of the sugar, which can improve its chromatographic behavior and ionization efficiency in MS.

Probes for Studying Carbohydrate-Protein Interactions: The specific methylation at the C2 position can be used to investigate the binding requirements of lectins and other carbohydrate-binding proteins. nih.gov By comparing the binding of methylated versus non-methylated glucosides, researchers can deduce the importance of the 2-hydroxyl group in molecular recognition events.

Tools for Glycan Synthesis and Modification: As a building block, this compound can be incorporated into synthetic oligosaccharides to create novel structures for biological testing. This allows for the systematic investigation of how specific methylations influence the biological activity of complex glycans.

Interactive Data Table: Applications in Glycomics and Glycotechnology

Application Area Specific Use of this compound Techniques Involved Significance
Glycan Structural Analysis As an analytical standard for linkage analysis.Gas Chromatography-Mass Spectrometry (GC-MS), HPLCEnables the precise identification of glycosidic linkages in complex carbohydrates.
Carbohydrate-Protein Interaction Studies As a molecular probe to assess the role of the 2-OH group in binding.X-ray crystallography, Isothermal Titration Calorimetry (ITC)Provides insights into the molecular basis of carbohydrate recognition by proteins. nih.gov
Synthetic Glycobiology As a precursor for the synthesis of modified oligosaccharides.Chemical and enzymatic glycosylationAllows for the creation of novel glycan structures with potential therapeutic applications.
Glycoprotein Characterization As a component of standards for O-glycan analysis.Mass SpectrometryAids in the identification and quantification of O-linked glycans on proteins. ucd.ieresearchgate.net

Discovery of Untapped Biological Functions and Mechanistic Pathways

While the methylation of DNA, RNA, and proteins is well-studied, the methylation of carbohydrates is a less explored but equally important biological modification. nih.gov It is known to occur in bacteria, fungi, plants, and some invertebrates, but not in mammals. nih.gov

Potential Biological Roles and Research Questions:

Modulation of Immunogenicity: In fungi, 2-O-methylation of mannose residues has been shown to be immunodominant. nih.gov This suggests that this compound, if present on the surface of microorganisms, could play a role in host-pathogen interactions and immune recognition.

Involvement in Cellular Signaling: Methylation can alter the conformation and solubility of carbohydrates, which in turn could affect their interaction with cellular receptors and signaling pathways. Research is needed to determine if this compound or its derivatives participate in any specific signaling cascades.

Enzymatic Processing and Metabolism: The enzymes responsible for the synthesis (methyltransferases) and degradation (demethylases or specific glycosidases) of this compound in organisms that produce it are largely uncharacterized. Identifying and studying these enzymes will be crucial to understanding the metabolic pathways involving this compound.

Interactive Data Table: Known and Potential Biological Significance of Sugar Methylation

Organism Type Example of Methylated Sugar Known or Hypothesized Function Reference
Bacteria 2-O-Me-L-RhamnoseComponent of antibiotics and lipopolysaccharides. nih.gov nih.gov
Fungi 2-O-Me-D-MannoseImmunodominant in extracellular polysaccharides. nih.gov nih.gov
Worms (C. elegans) 2-O-Me-FucoseComponent of N- and O-glycans. nih.gov nih.gov
Plants 4-O-Methyl-D-glucuronic acidComponent of hemicelluloses. nih.gov nih.gov

Integration with Computational and Artificial Intelligence-Driven Discovery for Compound Design and Prediction

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and materials science. These tools are increasingly being applied to carbohydrate research for the design of novel compounds and the prediction of their properties.

Future Directions and Methodologies:

Predictive Modeling of Physicochemical Properties: Machine learning (ML) algorithms can be trained on datasets of known carbohydrate structures and their properties to predict characteristics such as solubility, stability, and reactivity for novel compounds like derivatives of this compound. nih.govmit.edutaylorfrancis.com

In Silico Docking and Molecular Dynamics Simulations: Computational methods can be used to model the interaction of this compound and its analogs with target proteins, such as enzymes or receptors. mdpi.comresearchgate.netnih.govrsc.org This can help in identifying potential biological targets and in designing molecules with enhanced binding affinity and specificity.

De Novo Design of Glycan-Based Molecules: Generative AI models can be employed to design novel carbohydrate structures with desired properties. By providing the model with a set of design criteria, it can generate new molecules based on this compound that could have therapeutic or biotechnological applications.

Interactive Data Table: Computational and AI Approaches in Carbohydrate Research

Approach Description Application to this compound Potential Outcome
Machine Learning (ML) Algorithms that learn from data to make predictions. nih.govmit.edutaylorfrancis.comPredicting the ADME (absorption, distribution, metabolism, and excretion) properties of this compound derivatives. nih.govFaster screening of potential drug candidates.
Molecular Docking Simulating the binding of a small molecule to a macromolecule. mdpi.comresearchgate.netnih.govrsc.orgPredicting the binding mode of this compound to a specific enzyme active site.Identification of potential enzyme inhibitors or substrates.
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules over time. mdpi.comresearchgate.netnih.govInvestigating the conformational flexibility of this compound and its effect on binding.Understanding the dynamic aspects of molecular recognition.
Generative AI AI models that can create new data, such as molecular structures.Designing novel derivatives of this compound with optimized properties for a specific application.Discovery of new bioactive molecules or materials.

Q & A

Q. What are the primary synthetic routes for 2-O-Methyl-D-glucopyranose, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves regioselective methylation of D-glucopyranose derivatives. Common approaches include:
  • Acetylation-Methylation : Protecting hydroxyl groups via acetylation (e.g., 3,4,6-tri-O-acetyl intermediates) followed by selective methylation at the 2-O position using methyl iodide or dimethyl sulfate in alkaline conditions .
  • Enzymatic Methods : Glycosyltransferases or methyltransferases can achieve site-specific methylation, though yields depend on enzyme specificity and substrate compatibility .
  • Purification : Column chromatography (silica gel or reverse-phase) and recrystallization (e.g., methanol/water mixtures) are critical for isolating high-purity products. Impurities often arise from incomplete acetylation or over-methylation .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methyl group placement and anomeric configuration (e.g., β/α anomer ratios). Coupling constants (e.g., J1,2J_{1,2}) distinguish between pyranose conformers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation and detecting side products (e.g., under-methylated derivatives) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, though challenges exist in obtaining suitable crystals due to hygroscopicity .

Q. What are the key applications of this compound in glycobiology studies?

  • Methodological Answer :
  • Glycosylation Studies : Acts as a substrate or inhibitor for glycosidases and glycosyltransferases to probe enzyme mechanisms. For example, its resistance to hydrolysis helps map active-site specificity .
  • Metabolic Probes : Serves as a non-metabolizable glucose analog to study transport kinetics in cell models (e.g., competitive inhibition assays with radiolabeled glucose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glycosylation efficiencies using this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in methylation, while protic solvents may promote side reactions .
  • Temperature Control : Overheating during synthesis can lead to decomposition or epimerization. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) optimize conditions .
  • Enzyme Batch Variability : Standardize enzyme sources (e.g., recombinant vs. native) and validate activity via fluorometric assays before use .

Q. What strategies are effective for studying the conformational flexibility of this compound in solution, and how does this impact ligand-receptor interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., GLYCAM) to model chair-to-boat transitions and assess solvent interactions .
  • Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximities between methyl groups and adjacent protons, revealing dominant conformers in aqueous vs. non-polar environments .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities to lectins or antibodies, correlating conformational stability with biological activity .

Q. How can researchers address discrepancies in toxicity profiles of this compound across cell lines?

  • Methodological Answer :
  • Cell-Specific Metabolism : Use metabolic flux analysis (e.g., 13^{13}C tracing) to compare uptake and intracellular fate in primary vs. immortalized cells .
  • Apoptosis Assays : Combine flow cytometry (Annexin V/PI staining) with RNA-seq to identify pathways affected by methylated sugar accumulation .
  • Comparative Studies : Cross-validate results using structurally related analogs (e.g., 6-Chloro-6-deoxy-D-glucose) to isolate methyl group-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.